molecular formula C18H10Br2ClN3O2 B11145811 N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B11145811
M. Wt: 495.5 g/mol
InChI Key: WLPWQGRXTPPJEF-UHFFFAOYSA-N
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Description

N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its complex structure, which includes bromine, chlorine, and furan moieties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Furan-2-carboxamide formation: The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C18H10Br2ClN3O2

Molecular Weight

495.5 g/mol

IUPAC Name

N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C18H10Br2ClN3O2/c19-11-8-13(20)16-22-15(10-3-5-12(21)6-4-10)17(24(16)9-11)23-18(25)14-2-1-7-26-14/h1-9H,(H,23,25)

InChI Key

WLPWQGRXTPPJEF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Br)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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